Hadacidin
Overview
Description
Hadacidin is a monocarboxylic acid that is N-hydroxyglycine in which the hydrogen attached to the nitrogen is replaced by a formyl group. It was originally isolated from cultures of Penicillium frequentans. It has a role as a teratogenic agent, an antineoplastic agent, an antimicrobial agent and a Penicillium metabolite. It is a monocarboxylic acid, a N-hydroxy-alpha-amino-acid and an aldehyde.
Scientific research applications
Inhibition of Nutrient-Dependent Pinocytosis
Hadacidin (N-formyl-N-hydroxyglycine) has been shown to inhibit pinocytosis in Dictyostelium discoideum, a eukaryotic microorganism. This inhibition was found to be concentration-dependent and specific to cells in growth medium, without affecting those in starvation medium. This suggests a distinct role of Hadacidin in modulating nutrient-dependent cellular activities (Rossomando et al., 1981).
Impact on Biosynthesis of Nucleic Acids
Studies have indicated that Hadacidin can inhibit the formation of both adenylic and uridylic acids, which are crucial for nucleic acid synthesis. This property makes it relevant in research focused on the molecular mechanisms of cell proliferation and DNA replication (Shigeura & Gordon, 1962).
Synthesis and Chemical Properties
Hadacidin has been synthesized for research purposes, given its biological activities, including its role as an inhibitor of adenylosuccinate synthetase. This synthetic approach is vital for further explorations into its biochemical and pharmacological properties (Jahngen & Rossomando, 1983).
Inhibition of Chloroplast Development
Research has also shown that Hadacidin can inhibit chloroplast formation in non-dividing Euglena cells. This inhibition is consistent with its role in blocking adenine synthesis and has implications for understanding chloroplast development and light-induced biochemical pathways (Mego, 1964).
Potentiation of Ionizing Irradiation
Hadacidin has been found to potentiate the lethal effects of ionizing irradiation on proliferating cells of various Gram-negative organisms. This suggests its potential use in enhancing the efficacy of radiation therapy, particularly against rapidly dividing bacterial cells (Pittillo & Moncrief, 1965).
Effects on Plant Development
Research has demonstrated that Hadacidin can inhibit lateral bud development in plants, suggesting a relationship with cytokinin synthesis in plant tissues. This finding is significant for understanding plant hormone regulation and growth dynamics (Lee, Kessler, & Thimann, 1974).
Structural Modifications and Enzymatic Activity
Hadacidin's structural modifications have been studied in relation to its effects on adenylosuccinate synthetase activity. This research is crucial for understanding the molecular basis of its inhibitory effects and potential therapeutic applications (Shigeura, 1963).
Ammonia Formation in Brain Slices
Hadacidin has been studiedfor its effects on ammonia formation in brain slices, particularly in relation to the purine nucleotide cycle and glutamate dehydrogenase system. This research provides insights into the biochemical pathways involved in brain metabolism and the potential therapeutic applications of Hadacidin in neurological disorders (Weil-Malherbe, 1975).
Impact on Cell Multiplication and Morphology
Studies have shown that Hadacidin can inhibit the multiplication of certain cell types, such as Madin Darby canine kidney (MDCK) cells. This inhibition is accompanied by changes in cell morphology and bioenergetics, indicating Hadacidin’s potential role in studying cell cycle regulation and energy metabolism (Ladino, Schneeberger, Rabito, & Lynch, 1989).
Effects on Palatal Fusion in Vitro
Research involving Hadacidin has explored its impact on palatal fusion in mouse models, providing insights into the molecular mechanisms underlying developmental processes in mammals. These studies are significant for understanding congenital anomalies and their potential treatments (Fairbanks & Kollar, 1974).
Cytokinin Levels in Plant Tissues
Investigations into the effect of Hadacidin on plant tissues have shown an increase in cytokinin levels under conditions of inhibited cell division. This research is important for understanding the hormonal regulation of plant growth and development (Staden, Choveaux, & Dimalla, 1980).
Impact on Fetal Development in Rats
Hadacidin has been used as a model substance to study its influence on prenatal development in rats. This research provides valuable insights into the effects of environmental factors on fetal development and the potential mechanisms of teratogenesis (Wagner, Kretzschmar, Klinger, & Zenk, 1991).
Mode of Action in Bacterial Cells
Studies on Hadacidin's mode of action in bacterial cells have elucidated its inhibitory effects on specific enzymatic pathways. This research is crucial for understanding the molecular basis of antibacterial activity and the development of novel antimicrobial agents (Demain, 1966).
Impact on Tight Junction Structure and Function
Research involving Hadacidin has examined its effects on the structure and function of tight junctions in epithelial cells. This is significant for understanding the role of energy metabolism in maintaining cellular barriers and epithelial integrity (Ladino, Schneeberger, Rabito, & Lynch, 1991).
Teratogenic Effects on Hamster Fetuses
Hadacidin has been studied for its teratogenic effects on hamster fetuses, providing insights into the developmental anomalies caused by environmental agents and the mechanisms underlying such defects (Shah, 1977).
Transport Characteristics in the Intestine
The transport characteristics of Hadacidin across the intestinal mucosa have beeninvestigated, providing insights into the absorption and bioavailability of this compound. This research is essential for understanding the pharmacokinetics of Hadacidin and similar compounds in therapeutic applications (Evered & Selhi, 1972).
properties
IUPAC Name |
2-[formyl(hydroxy)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO4/c5-2-4(8)1-3(6)7/h2,8H,1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJHVPKUWOUENU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2618-22-6 (mono-hydrochloride salt) | |
Record name | Hadacidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1043962 | |
Record name | Hadacidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hadacidin | |
CAS RN |
689-13-4 | |
Record name | N-Formyl-N-hydroxyglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=689-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hadacidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hadacidin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02109 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hadacidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HADACIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFO5P1010A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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